Cas no 1850934-86-9 (3-(3-Methylcyclohexyl)prop-2-ynoic acid)

3-(3-Methylcyclohexyl)prop-2-ynoic acid is a cyclohexyl-substituted propynoic acid derivative characterized by its unique structural features, including a methyl group at the 3-position of the cyclohexyl ring and an acetylenic carboxylic acid moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. The alkyne functionality offers reactivity for click chemistry or coupling reactions, while the carboxylic acid group enables further derivatization. Its cyclohexyl backbone may contribute to enhanced steric and electronic properties, making it valuable for structure-activity relationship studies.
3-(3-Methylcyclohexyl)prop-2-ynoic acid structure
1850934-86-9 structure
Product name:3-(3-Methylcyclohexyl)prop-2-ynoic acid
CAS No:1850934-86-9
MF:C10H14O2
Molecular Weight:166.216963291168
CID:5693810
PubChem ID:130947016

3-(3-Methylcyclohexyl)prop-2-ynoic acid 化学的及び物理的性質

名前と識別子

    • EN300-787438
    • 1850934-86-9
    • 3-(3-Methylcyclohexyl)prop-2-ynoicacid
    • 3-(3-Methylcyclohexyl)prop-2-ynoic acid
    • 2-Propynoic acid, 3-(3-methylcyclohexyl)-
    • インチ: 1S/C10H14O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h8-9H,2-4,7H2,1H3,(H,11,12)
    • InChIKey: SXYAYEVUEONNGF-UHFFFAOYSA-N
    • SMILES: OC(C#CC1CCCC(C)C1)=O

計算された属性

  • 精确分子量: 166.099379685g/mol
  • 同位素质量: 166.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 231
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • XLogP3: 3.2

じっけんとくせい

  • 密度みつど: 1.07±0.1 g/cm3(Predicted)
  • Boiling Point: 295.7±7.0 °C(Predicted)
  • 酸度系数(pKa): 2.45±0.10(Predicted)

3-(3-Methylcyclohexyl)prop-2-ynoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-787438-5.0g
3-(3-methylcyclohexyl)prop-2-ynoic acid
1850934-86-9 95%
5.0g
$2650.0 2024-05-22
Enamine
EN300-787438-0.25g
3-(3-methylcyclohexyl)prop-2-ynoic acid
1850934-86-9 95%
0.25g
$840.0 2024-05-22
Enamine
EN300-787438-0.5g
3-(3-methylcyclohexyl)prop-2-ynoic acid
1850934-86-9 95%
0.5g
$877.0 2024-05-22
Enamine
EN300-787438-10.0g
3-(3-methylcyclohexyl)prop-2-ynoic acid
1850934-86-9 95%
10.0g
$3929.0 2024-05-22
Enamine
EN300-787438-1.0g
3-(3-methylcyclohexyl)prop-2-ynoic acid
1850934-86-9 95%
1.0g
$914.0 2024-05-22
Enamine
EN300-787438-0.1g
3-(3-methylcyclohexyl)prop-2-ynoic acid
1850934-86-9 95%
0.1g
$804.0 2024-05-22
Enamine
EN300-787438-0.05g
3-(3-methylcyclohexyl)prop-2-ynoic acid
1850934-86-9 95%
0.05g
$768.0 2024-05-22
Enamine
EN300-787438-2.5g
3-(3-methylcyclohexyl)prop-2-ynoic acid
1850934-86-9 95%
2.5g
$1791.0 2024-05-22

3-(3-Methylcyclohexyl)prop-2-ynoic acid 関連文献

3-(3-Methylcyclohexyl)prop-2-ynoic acidに関する追加情報

3-(3-Methylcyclohexyl)prop-2-ynoic Acid (CAS No. 1850934-86-9): A Comprehensive Overview

3-(3-Methylcyclohexyl)prop-2-ynoic acid (CAS No. 1850934-86-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound features a propargylic acid moiety attached to a 3-methylcyclohexyl group, which imparts it with distinct reactivity and functional properties.

The molecular formula of 3-(3-Methylcyclohexyl)prop-2-ynoic acid is C10H14O2, and its molecular weight is approximately 170.21 g/mol. The compound's structure includes a terminal alkyne group, which is known for its high reactivity and ability to participate in a wide range of chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This makes it an attractive building block for the synthesis of complex molecules and functional materials.

In the pharmaceutical industry, 3-(3-Methylcyclohexyl)prop-2-ynoic acid has shown promise as a key intermediate in the development of new drugs. Its unique structure allows for the introduction of functional groups that can enhance the pharmacological properties of target molecules. Recent studies have explored its use in the synthesis of potential anti-inflammatory agents and anticancer drugs. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 3-(3-Methylcyclohexyl)prop-2-ynoic acid-based derivatives that exhibited potent anti-inflammatory activity in vitro and in vivo.

The alkyne functionality in 3-(3-Methylcyclohexyl)prop-2-ynoic acid also makes it an ideal candidate for click chemistry applications. Click chemistry is a powerful tool in drug discovery and materials science, enabling the rapid and efficient synthesis of complex molecules through highly selective and robust reactions. The CuAAC reaction, in particular, has been widely used to conjugate 3-(3-Methylcyclohexyl)prop-2-ynoic acid with various biomolecules, such as peptides and antibodies, for the development of targeted drug delivery systems.

Beyond pharmaceutical applications, 3-(3-Methylcyclohexyl)prop-2-ynoic acid has found utility in materials science. Its ability to undergo polymerization reactions has led to the development of novel polymers with unique properties. For example, researchers at the University of California have synthesized poly(3-(3-Methylcyclohexyl)prop-2-ynoic acid) derivatives that exhibit excellent thermal stability and mechanical strength. These polymers have potential applications in advanced materials for electronics, coatings, and adhesives.

The synthesis of 3-(3-Methylcyclohexyl)prop-2-ynoic acid can be achieved through several routes, depending on the desired purity and scale of production. One common method involves the reaction of 3-methylcyclohexanone with propargyl bromide followed by hydrolysis to form the carboxylic acid. Another approach involves the palladium-catalyzed coupling of 1-bromo-3-methylcyclohexane with propargyl alcohol, followed by oxidation to yield the final product. These synthetic methods have been optimized to achieve high yields and purity levels, making 3-(3-Methylcyclohexyl)prop-2-ynoic acid readily available for research and industrial applications.

In conclusion, 3-(3-Methylcyclohexyl)prop-2-ynoic acid (CAS No. 1850934-86-9) is a multifunctional compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and reactivity make it an invaluable building block for the development of new drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.

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